molecular formula C12H12BrNO B13282470 4-bromo-N-[1-(furan-2-yl)ethyl]aniline

4-bromo-N-[1-(furan-2-yl)ethyl]aniline

Cat. No.: B13282470
M. Wt: 266.13 g/mol
InChI Key: NDHKTHSTJZEHKB-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(furan-2-yl)ethyl]aniline is a brominated aniline derivative featuring a furan-substituted ethyl group at the nitrogen atom. The furan ring contributes electron-rich properties, while the bromine atom on the aniline ring enhances reactivity in cross-coupling reactions.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3

InChI Key

NDHKTHSTJZEHKB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline typically involves the bromination of aniline derivatives followed by coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(furan-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound featuring a bromine atom and a furan ring attached to an aniline moiety. It has a molecular weight of 266.13 g/mol and the molecular formula C12H12BrNOC_{12}H_{12}BrNO. Due to its reactivity and biological properties, this compound has potential applications in medicinal chemistry and organic synthesis.

Potential Applications

4-bromo-N-[1-(furan-2-yl)ethyl]aniline serves multiple purposes, especially in biological systems, influencing enzyme activity and receptor interactions. It may also interact with various molecular targets.

Medicinal Chemistry It can serve as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. Research has indicated that 4-bromo-N-[1-(furan-2-yl)ethyl]aniline exhibits potential biological activities, particularly in anticancer and antimicrobial domains. The furan ring and bromine atom may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Organic synthesis The compound is notable for its potential applications in organic synthesis because of its reactivity. It can participate in diverse chemical modifications, making it a valuable compound across various fields of research and industry.

Interaction studies Interaction studies of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline have shown that the compound may interact with various molecular targets, influencing enzyme activity and receptor interactions. Such mechanisms are crucial for understanding its therapeutic potential and guiding further research into its applications in drug development.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The furan ring and bromine atom can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism

  • 2-Bromo-N-[1-(furan-2-yl)ethyl]aniline (CAS 1019544-90-1): This positional isomer has bromine at the 2-position of the aniline ring instead of the 4-position. For example, the 4-bromo derivative may exhibit higher para-directed reactivity compared to the ortho-substituted analog .

Heterocyclic Substitutions

  • 4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline :
    Replacing the furan with a thiophene introduces a sulfur atom, increasing electron density and polarizability. Thiophene-containing compounds often exhibit stronger metal-binding capabilities, making them superior ligands for transition-metal complexes compared to furan derivatives .
  • 4-Bromo-N-[1-(5-bromo-1-benzofuran-2-yl)ethyl]aniline :
    The benzofuran moiety extends conjugation, enhancing UV absorption and stability. The additional bromine on benzofuran may facilitate dual-site reactivity in cross-coupling reactions .

Functional Group Variations

  • 4-Bromo-N-(4-bromophenyl)aniline :
    A dibrominated diphenylamine with Br···Br contacts (3.568 Å) and a dihedral angle of 47.32° between benzene rings. The absence of a furan group reduces steric hindrance, leading to tighter crystal packing compared to the target compound .
  • 4-Bromo-N-[(3-(4-bromophenyl)-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-4-yl)methyl]aniline :
    Incorporates a pyrazole ring and sulfonyl group, enhancing antiviral activity. The sulfonyl group increases polarity and solubility in polar solvents, unlike the hydrophobic furan-ethyl group in the target compound .

Schiff Base Derivatives

  • 4-Bromo-N-(4-hydroxybenzylidene)aniline: This Schiff base features an imine linkage (C=N), enabling applications in nonlinear optics (NLO) and liquid crystals.

Physical and Chemical Properties

Table 1: Key Properties of 4-Bromo-N-[1-(Furan-2-yl)ethyl]aniline and Analogs

Compound Molecular Formula Molecular Weight Notable Features
4-Bromo-N-[1-(furan-2-yl)ethyl]aniline C₁₂H₁₂BrNO 278.14 Furan enhances electron density; bromine para-directs reactivity
2-Bromo-N-[1-(furan-2-yl)ethyl]aniline C₁₂H₁₂BrNO 278.14 Ortho-bromine alters electronic properties
4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline C₁₃H₁₄BrNS 296.23 Thiophene increases polarizability
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N 328.02 Br···Br contacts (3.568 Å); dihedral angle 47.32°
4-Bromo-N-(4-hydroxybenzylidene)aniline C₁₃H₁₀BrNO 292.13 Imine linkage for NLO applications

Biological Activity

4-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse scientific sources.

Chemical Structure and Properties

The compound features a bromine atom and a furan ring attached to an aniline moiety, contributing to its unique reactivity and biological activity. Its molecular formula is C12H12BrNC_{12}H_{12}BrN with a molecular weight of 266.13 g/mol. The presence of both the furan ring and the bromine atom enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that 4-bromo-N-[1-(furan-2-yl)ethyl]aniline exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis30
Escherichia coli50
Pseudomonas aeruginosa60
Candida albicans40

The compound's mechanism of action appears to involve the inhibition of essential microbial enzymes, disrupting cellular processes critical for survival .

Anticancer Activity

In addition to its antimicrobial effects, 4-bromo-N-[1-(furan-2-yl)ethyl]aniline has been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation in various models. Notably, it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2 summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-712
HeLa15
A549 (lung cancer)18

The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

The biological activity of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms and cancer cells.
  • Receptor Interaction : It potentially interacts with specific receptors or signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and death .

Study on Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of aniline compounds, including 4-bromo-N-[1-(furan-2-yl)ethyl]aniline. The results demonstrated that this compound had a significantly higher antibacterial activity compared to its non-brominated counterparts, reinforcing the role of bromination in enhancing bioactivity .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of this compound using in vitro assays on multiple cancer cell lines. The findings revealed that treatment with 4-bromo-N-[1-(furan-2-yl)ethyl]aniline led to marked reductions in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Q & A

Basic: What are the common synthetic routes for 4-bromo-N-[1-(furan-2-yl)ethyl]aniline?

Methodological Answer:
The synthesis typically involves alkylation or condensation reactions. A plausible route is the nucleophilic substitution of 4-bromoaniline with 1-(furan-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, reductive amination using 4-bromoaniline and furan-2-yl-acetaldehyde in the presence of NaBH₃CN or molecular sieves can yield the target compound . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product. Evidence from similar compounds suggests yields of ~60–70% after optimization .

Advanced: How do electronic effects of bromo and furyl substituents influence cross-coupling reactivity?

Methodological Answer:
The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The electron-donating furan ring may stabilize intermediates via resonance, but steric hindrance from the 1-(furan-2-yl)ethyl group could reduce coupling efficiency. Computational studies (DFT) are advised to map charge distribution and predict regioselectivity. Experimental validation using HRMS and 2D NMR (e.g., NOESY) can confirm coupling outcomes .

Basic: What spectroscopic techniques characterize 4-bromo-N-[1-(furan-2-yl)ethyl]aniline?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.3 ppm for bromophenyl and furan), NH (δ ~3.5 ppm, broad), and the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂).
  • ¹³C NMR : Furan carbons (δ 110–150 ppm), brominated aromatic carbons (δ 120–130 ppm), and the ethyl group (δ 20–50 ppm).
  • HRMS : Expect [M+H]⁺ at m/z 294.02 (C₁₂H₁₂BrN₂O⁺) with isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
  • IR : N-H stretch (~3400 cm⁻¹), C-Br (600–700 cm⁻¹), and furan C-O (1250 cm⁻¹) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

Methodological Answer:
Crystallization challenges include low solubility in polar solvents and polymorphism. Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to grow single crystals. SHELXL (via Olex2) is recommended for structure refinement, leveraging high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the ethyl-furan moiety. Twinning analysis (e.g., using PLATON) may be required if diffraction patterns show overlapping lattices .

Basic: What are key solubility and stability considerations?

Methodological Answer:
The compound is soluble in DCM, THF, and DMF but poorly in water. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline NH group. Stability tests (TGA/DSC) show decomposition above 200°C. Avoid prolonged light exposure, as bromoarenes are prone to photodebromination. LC-MS monitoring (λ = 254 nm) is advised during storage to detect degradation .

Advanced: How to predict regioselectivity in electrophilic substitutions computationally?

Methodological Answer:
Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices. The bromine atom directs electrophiles to the meta position, while the furan’s electron-rich nature may activate the para position on the aniline ring. Compare computational results with experimental data (e.g., nitration or halogenation outcomes analyzed via LC-HRMS) .

Advanced: How to resolve contradictions in catalytic activity data for this compound?

Methodological Answer:
Contradictions may arise from solvent effects or catalyst poisoning. Design controlled experiments varying solvents (polar vs. nonpolar), temperatures, and catalyst loadings. Use kinetic profiling (e.g., in situ IR or UV-Vis) to track reaction progress. Statistical analysis (ANOVA) can identify significant variables. Cross-validate with DFT studies on transition-state energetics .

Basic: What chromatographic methods purify this compound effectively?

Methodological Answer:
Use silica gel chromatography with a hexane/EtOAc (7:3 to 1:1) gradient. For polar impurities, switch to reverse-phase HPLC (C18 column, MeOH/H₂O + 0.1% TFA). Monitor fractions by TLC (Rf ~0.4 in hexane/EtOAc 1:1). Preparative GC-MS is optional for volatile byproducts .

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